molecular formula C6H8Cl2O2 B7885017 Monoethylsuccinic chloride

Monoethylsuccinic chloride

Cat. No. B7885017
M. Wt: 183.03 g/mol
InChI Key: XFKCVVFQGHCLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05480873

Procedure details

4-Fluoroanisole (20 g) and ethyl succinyl chloride (28 g) were dissolved in nitromethane (70 ml). The solution was cooled in an ice +water bath and stirred under nitrogen. Aluminium chloride was added (30 g in 3×10 g portions) over 30 minutes. The cooling bath was removed and the reaction mixture was stirred under nitrogen for 5 hours. The reaction mixture was poured onto ice and extracted into ethyl acetate. The organic phase was collected and concentrated under reduced pressure. The crude product was taken up in ethyl acetate (150 ml) and washed with 2N sodium hydroxide solution (2×100 ml). The organic phase was dried over magnesium sulphate, filtered and the solvent removed under reduced pressure. The product was dissolved in acetic acid (200 ml) containing 47% perchloric acid (10 ml) and hydrogenated over 10% palladium on charcoal until two equivalents of hydrogen were taken up. The reaction mixture was filtered and concentrated under reduced pressure. The crude product was taken up in ethyl acetate and water. Sodium hydrogen carbonate was added until no reaction occurred then the organic phase was collected, dried and filtered. The solvent was removed at reduced pressure and the resulting dark oil was dissolved in methanol (120 ml). Sodium hydroxide (8 g) was added and the mixture was heated under reflux for 3 hours. Water (50 ml) was added and the mixture was washed with 1:1 ether/hexane (150 ml). The aqueous phase was acidified and the product was extracted into ethyl acetate. The organic phase was dried, filtered and evaporated under reduced pressure to give the product (19.5 g), as a dark oil that solidified on standing.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C([CH:12]([CH2:16][C:17](Cl)=O)[C:13](Cl)=[O:14])C.[Cl-].[Al+3].[Cl-].[Cl-].[H][H].[N+](C)([O-])=[O:27]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([CH2:17][CH2:16][CH2:12][C:13]([OH:27])=[O:14])[CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC=C(C=C1)OC
Name
Quantity
28 g
Type
reactant
Smiles
C(C)C(C(=O)Cl)CC(=O)Cl
Name
Quantity
70 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice +water bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred under nitrogen for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
washed with 2N sodium hydroxide solution (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in acetic acid (200 ml)
ADDITION
Type
ADDITION
Details
containing 47% perchloric acid (10 ml)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Sodium hydrogen carbonate was added until no reaction
CUSTOM
Type
CUSTOM
Details
the organic phase was collected
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting dark oil was dissolved in methanol (120 ml)
ADDITION
Type
ADDITION
Details
Sodium hydroxide (8 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
Water (50 ml) was added
WASH
Type
WASH
Details
the mixture was washed with 1:1 ether/hexane (150 ml)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)CCCC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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